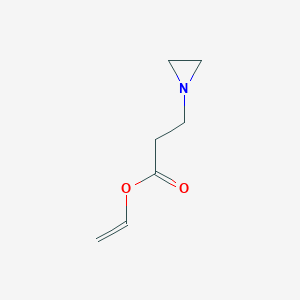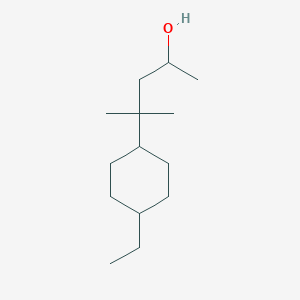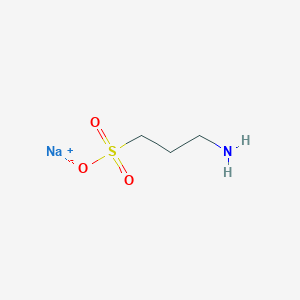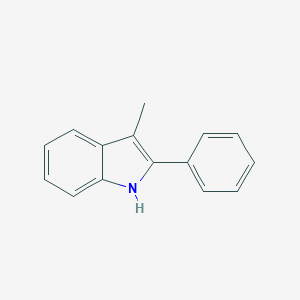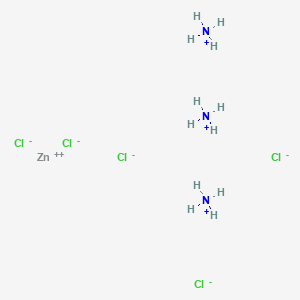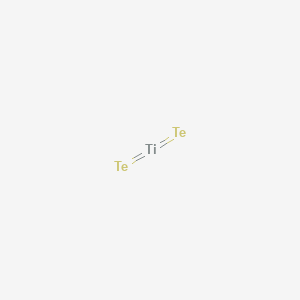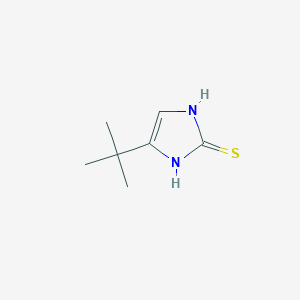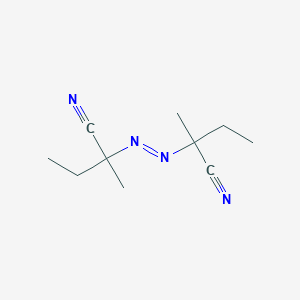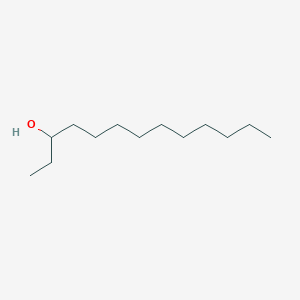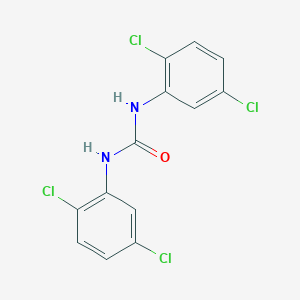
1,3-Bis(2,5-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,5-dichlorophenyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture for several decades. It belongs to the class of substituted ureas and is known for its ability to control the growth of weeds in crops. Diuron has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mechanism Of Action
Diuron acts by inhibiting photosynthesis in plants, which leads to a decrease in the production of ATP and other energy-rich molecules. It does this by binding to the D1 protein of photosystem II, which is essential for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death.
Biochemical And Physiological Effects
Diuron has been shown to have a range of biochemical and physiological effects on plants, animals, and the environment. It has been shown to affect the growth and development of plants, the metabolism of animals, and the microbial communities in soil. In humans, Diuron has been shown to have low toxicity, with no reported adverse effects at normal exposure levels.
Advantages And Limitations For Lab Experiments
Diuron has several advantages for laboratory experiments, including its availability, low cost, and well-established mechanism of action. However, it also has several limitations, including its potential to affect non-target organisms, its persistence in the environment, and its potential to bioaccumulate in living organisms.
Future Directions
There are several future directions for research on Diuron, including the development of more effective herbicides with lower environmental impact, the investigation of its potential use in cancer treatment, and the study of its effects on microbial communities in soil. Additionally, there is a need for more research on the long-term effects of Diuron on the environment and on human health.
Synthesis Methods
Diuron is synthesized by the reaction of 2,5-dichloroaniline with phosgene, followed by the reaction of the resulting product with urea. The reaction takes place in a solvent such as methanol or chloroform, and the product is purified by recrystallization. The purity of the product is determined by melting point analysis and spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Diuron has been extensively used in scientific research to study its effects on plants, animals, and the environment. It has been used to investigate the mechanisms of herbicidal action, the metabolism of the compound in plants and animals, and its effects on non-target organisms. Diuron has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
13201-85-9 |
|---|---|
Product Name |
1,3-Bis(2,5-dichlorophenyl)urea |
Molecular Formula |
C13H8Cl4N2O |
Molecular Weight |
350 g/mol |
IUPAC Name |
1,3-bis(2,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(16)11(5-7)18-13(20)19-12-6-8(15)2-4-10(12)17/h1-6H,(H2,18,19,20) |
InChI Key |
NGADHVHLPNQITE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Other CAS RN |
13201-85-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



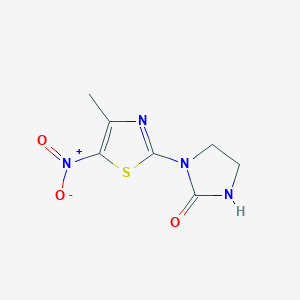
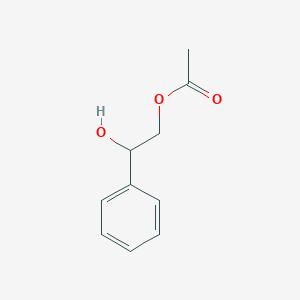
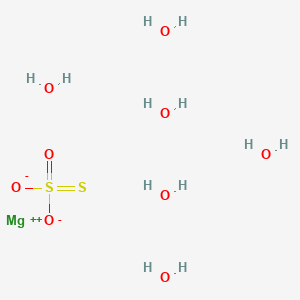
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
